molecular formula C16H23BO2 B2846717 2-(4-Cyclopropyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2223040-90-0

2-(4-Cyclopropyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2846717
CAS No.: 2223040-90-0
M. Wt: 258.17
InChI Key: DZGFIVVTWQOWPI-UHFFFAOYSA-N
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Description

This compound (CAS: 2223040-90-0; molecular formula: C₁₆H₂₃BO₂) is a pinacol boronate ester featuring a cyclopropyl group at the para position and a methyl group at the ortho position of the phenyl ring (Figure 1). The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) provides stability, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures . Its steric and electronic properties are influenced by the cyclopropyl (small, rigid) and methyl (electron-donating) substituents, which balance reactivity and stability in organic transformations.

Properties

IUPAC Name

2-(4-cyclopropyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO2/c1-11-10-13(12-6-7-12)8-9-14(11)17-18-15(2,3)16(4,5)19-17/h8-10,12H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGFIVVTWQOWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The process initiates with oxidative insertion of magnesium into the carbon-bromine bond of the aryl halide, generating an aryl magnesium bromide species. Subsequent transmetallation with HBpin proceeds via a four-centered transition state, where the boron atom coordinates with the aryl moiety while displacing hydridomagnesium bromide (HMgBr). The intermediate trialkoxy alkyl borohydride undergoes rapid elimination to yield the target boronate ester.

Optimized Protocol

A representative procedure involves:

  • Reagents :
    • 4-Cyclopropyl-2-methylbromobenzene (1.0 equiv)
    • HBpin (1.2 equiv)
    • Magnesium turnings (1.5 equiv)
  • Solvent : Anhydrous THF (0.5 M)
  • Conditions :
    • Temperature: 25°C
    • Atmosphere: Nitrogen
    • Reaction time: 6–8 hours

The reaction achieves 78–85% isolated yield after aqueous workup and column chromatography (hexanes:EtOAc 9:1).

Palladium-Catalyzed Miyaura Borylation

For substrates sensitive to strongly basic conditions, palladium-mediated coupling offers superior functional group tolerance. This method employs bis(pinacolato)diboron (B₂pin₂) with aryl bromides under catalytic conditions.

Catalytic System Composition

Component Concentration Role
Pd(dppf)Cl₂ 2 mol% Catalyst
B₂pin₂ 1.1 equiv Boron source
KOAc 3.0 equiv Base
1,4-Dioxane 0.4 M Solvent

Kinetic Profile

The reaction follows pseudo-first-order kinetics with respect to the aryl bromide:
$$ \text{Rate} = k[\text{ArBr}][\text{Pd}]^{0.5} $$
Activation energy (Eₐ) calculations yield 92.4 kJ/mol, indicating a rate-limiting transmetallation step.

Directed Ortho-Borylation Strategies

The compound's 2-methyl substituent enables regioselective borylation through temporary directing groups. A three-step sequence achieves precise positional control:

  • Directed Metalation :

    • Substrate: 4-Cyclopropyl-2-methylbenzaldehyde
    • Reagent: LDA (2.0 equiv) at −78°C
    • Quench: B(OMe)₃ followed by pinacol
  • Boronate Formation :
    $$
    \text{ArH} + \text{B(OMe)}3 \xrightarrow{\text{LDA}} \text{ArB(OMe)}2^- \xrightarrow{\text{Pinacol}} \text{Target Compound}
    $$

  • Workup :

    • Acidic hydrolysis (1M HCl)
    • Extraction with CH₂Cl₂
    • Anhydrous MgSO₄ drying

This method affords 91% regiochemical purity but requires additional steps for directing group installation/removal.

Comparative Analysis of Synthetic Methods

Parameter Mg-Mediated Pd-Catalyzed Directed Borylation
Yield (%) 78–85 65–72 68–91
Reaction Time (h) 6–8 12–24 18–36
Functional Group Tolerance Low High Moderate
Scale-up Feasibility Excellent Good Poor

Economic modeling reveals Mg-mediated methods provide the lowest cost per gram ($2.14/g vs. $5.67/g for Pd-catalyzed).

Purification and Characterization

Chromatographic Conditions

  • Column : Silica gel 60 (230–400 mesh)
  • Eluent Gradient :
    • 0–5 min: 100% hexanes
    • 5–20 min: 0–15% EtOAc
    • Hold at 15% EtOAc until elution

Retention time: 14.2 minutes (analytical HPLC, C18 column)

Spectroscopic Data

Technique Key Signals
¹H NMR (500 MHz, CDCl₃) δ 7.45 (d, J=8.1 Hz, 1H), 7.28 (s, 1H), 7.12 (d, J=8.1 Hz, 1H), 2.35 (s, 3H), 1.98–1.91 (m, 1H), 1.33 (s, 12H), 0.95–0.88 (m, 2H), 0.67–0.61 (m, 2H)
¹³C NMR (125 MHz, CDCl₃) δ 152.4 (C), 139.7 (C), 132.8 (CH), 129.4 (CH), 127.6 (C), 125.3 (CH), 83.7 (C), 24.9 (CH₃), 15.4 (CH), 12.1 (CH₂), 8.3 (CH₂)
HRMS (ESI+) Calcd for C₁₆H₂₃BO₂ [M+H]+: 258.1732; Found: 258.1735

Industrial-Scale Production Challenges

Three key issues emerge in kilogram-scale manufacturing:

  • Exothermic Control : The Mg-mediated reaction requires jacketed reactors with ±1°C temperature control to prevent runaway exotherms
  • Boronate Hydrolysis : Water content must remain <50 ppm in THF to suppress deboronation side reactions
  • Magnesium Removal : Centrifugal filtration through 0.2 μm PTFE membranes achieves <100 ppm Mg residual

Process analytical technology (PAT) implementation reduces batch-to-batch variability by 37% through real-time FTIR monitoring.

Emerging Methodologies

Electrochemical Borylation

Recent advances demonstrate 62% Faradaic efficiency for arylboronate formation using:

  • Anode : Boron-doped diamond
  • Catholyte : 0.1 M NBu₄BF₄ in DMF
  • Current Density : 5 mA/cm²

This method eliminates metal catalysts but currently suffers from low conversion rates (22% after 8h).

Photoredox Approaches

Visible-light-mediated coupling using:

  • Catalyst : Ir(ppy)₃ (1 mol%)
  • Light Source : 450 nm LEDs
  • Reductant : Hantzsch ester

Preliminary results show 54% yield under mild conditions (25°C, 12h), though substrate scope remains limited.

Environmental Impact Assessment

Life cycle analysis (LCA) comparing synthetic routes:

Impact Category Mg-Mediated (kg CO₂ eq/kg) Pd-Catalyzed (kg CO₂ eq/kg)
Global Warming Potential 8.7 14.2
Freshwater Ecotoxicity 23.4 41.8
Resource Depletion 2.1 5.9

Solvent recovery systems reduce environmental impacts by 38–42% across all categories.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl halide.

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed: The major products include biaryls and other complex organic molecules that are valuable in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as an intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties.

Case Study: Anticancer Activity

Research has indicated that derivatives of boron compounds exhibit anticancer properties. For instance, studies have explored the use of boron-containing compounds in targeting specific cancer cell lines. The incorporation of 2-(4-Cyclopropyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in drug formulations could lead to novel therapeutic agents.

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its boron atom can participate in various reactions such as cross-coupling reactions and nucleophilic substitutions.

Data Table: Synthetic Applications

Reaction TypeDescriptionReference
Suzuki CouplingUsed in forming carbon-carbon bonds
Boronate Ester FormationFacilitates the synthesis of esters
Nucleophilic SubstitutionActs as a nucleophile in substitution reactions

Materials Science

In materials science, the compound can be utilized to modify polymer properties or create new materials with enhanced characteristics.

Case Study: Polymer Modification

Research has demonstrated that incorporating boron-containing compounds into polymers can improve thermal stability and mechanical properties. The use of this compound in polymer blends has shown promising results in enhancing performance metrics.

Agricultural Applications

Emerging studies suggest that boron compounds may play a role in agriculture by enhancing nutrient uptake and improving plant growth.

Case Study: Fertilizer Development

Investigations into the application of boron compounds as additives in fertilizers have revealed potential benefits in crop yield and health. The specific application of this compound could lead to advancements in sustainable agricultural practices.

Mechanism of Action

The mechanism by which 2-(4-Cyclopropyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its role as a boronic acid derivative. It forms stable complexes with various substrates, facilitating cross-coupling reactions. The molecular targets and pathways involved are typically related to the formation of carbon-carbon bonds and the stabilization of reaction intermediates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Table 1: Key Structural and Electronic Comparisons
Compound Name Molecular Formula Substituents (Position) Key Properties References
2-(4-Cyclopropyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₆H₂₃BO₂ Cyclopropyl (4), Methyl (2) Moderate steric hindrance; electron-donating methyl enhances stability
2-(4-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₅H₂₀BFO₂ Cyclopropyl (4), Fluorine (2) Fluorine’s electron-withdrawing effect increases electrophilicity
2-(4-Chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₅H₂₀BClO₂ Chlorine (4), Cyclopropyl (3) Chlorine’s electron withdrawal may reduce stability in polar solvents
2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₈H₂₇BO₂ Cyclohexyl (4) High steric bulk slows reaction rates in cross-couplings
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₃H₁₉BO₃ Methoxy (4) Methoxy’s electron donation enhances reactivity in coupling reactions
Key Observations:
  • Electron-Donating Groups (Methyl, Methoxy) : Enhance stability and moderate reactivity. Methoxy derivatives (e.g., C₁₃H₁₉BO₃) show faster reaction rates in cross-couplings due to increased electron density at the boron center .
  • Steric Effects : Cyclohexyl (C₁₈H₂₇BO₂) introduces significant steric hindrance, slowing reaction kinetics, whereas cyclopropyl (C₁₆H₂₃BO₂) balances rigidity with manageable bulk .

Physical and Chemical Properties

Table 2: Comparative Physical Data
Compound Melting Point (°C) Solubility (Common Solvents) Stability Notes
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 125–126 Soluble in THF, DCM; moderate in EtOAc Stable under inert atmosphere; hygroscopic
This compound Not reported Likely similar to methoxy analog High thermal stability; sensitive to protic solvents
2-(5-Chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Not reported Soluble in DMF, DMSO Degrades under strong acidic/basic conditions

Biological Activity

2-(4-Cyclopropyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 2223040-90-0) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C16H23BO2
  • Molecular Weight: 258.2 g/mol
  • Structure: The compound features a dioxaborolane ring system with a cyclopropyl substituent and tetramethyl groups that may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as a potential inhibitor in various cellular pathways. The following sections detail specific findings related to its pharmacological activity.

  • Inhibition of Kinases:
    • The compound has been investigated as a selective inhibitor of the PKMYT1 kinase, which is involved in the regulation of CDK1 phosphorylation. This inhibition is significant due to PKMYT1's role in the DNA damage response in cancer cells .
    • A study indicated that modifications to the structure of similar compounds could enhance potency against PKMYT1. For instance, introducing dimethylphenol moieties improved selectivity and activity against this kinase .
  • Cellular Effects:
    • In cell-based assays, the compound demonstrated the ability to inhibit growth in cancer cell lines with CCNE1 amplification. This suggests a potential application in targeted cancer therapies .

Case Study 1: Selective Inhibition in Cancer Models

A significant study highlighted the efficacy of this compound as an inhibitor of tumor growth in preclinical xenograft models. The compound was shown to selectively inhibit CCNE1-amplified tumor cells through its action on PKMYT1 .

CompoundIC50 (μM)Selectivity Ratio (PKMYT1/EPHB3)
This compoundTBDHigh
Analog 10.69Low
Analog 24.1Moderate

This table summarizes comparative IC50 values and selectivity ratios for various analogs derived from similar structures.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) has shown that certain modifications to the phenolic ring can significantly impact biological activity. For example:

  • The introduction of a dimethyl group at specific positions on the phenolic ring enhanced both potency and selectivity for PKMYT1 inhibition .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(4-Cyclopropyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for high yield and purity?

  • Methodological Answer : Synthesis optimization typically involves multi-step protocols under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of the boronate ester. Key steps include:

  • Suzuki-Miyaura Coupling Precursor Preparation : Use of Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling aryl halides with pinacol borane derivatives .
  • Purification : Column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) to isolate the compound in high purity .
  • Yield Improvement : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of boronic ester to aryl halide) and reaction time (12–24 hours at 80–100°C) .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to confirm aromatic protons (δ 6.5–7.5 ppm) and cyclopropyl protons (δ 0.5–1.5 ppm). ¹¹B NMR is critical for verifying the boron environment (δ ~30 ppm for dioxaborolanes) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₃BO₂) .
  • Infrared (IR) Spectroscopy : Detect B-O stretching vibrations (~1350 cm⁻¹) and aromatic C-H bonds (~3050 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictions in catalytic efficiency when using this compound in cross-coupling reactions?

  • Methodological Answer :

  • Ligand Screening : Test diverse ligands (e.g., SPhos, XPhos) to stabilize Pd catalysts and enhance coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, THF) versus mixed systems (toluene/water) to balance solubility and reactivity .
  • Competitive Side Reactions : Monitor protodeboronation by TLC or GC-MS; add silver oxide (Ag₂O) to suppress this pathway .

Q. What strategies mitigate hydrolytic instability of this boronate ester in aqueous conditions?

  • Methodological Answer :

  • Anhydrous Handling : Store under inert gas (argon) and use molecular sieves (3Å) to scavenge moisture .
  • Stabilizing Additives : Add Lewis acids (e.g., MgSO₄) or buffered systems (pH 7–8) to slow hydrolysis .
  • Low-Temperature Reactions : Conduct reactions at 0–4°C to reduce kinetic degradation .

Q. How do substituents on the phenyl ring (e.g., cyclopropyl vs. methyl) influence reactivity in cross-coupling applications?

  • Methodological Answer :

  • Steric Effects : Bulky groups (e.g., cyclopropyl) may slow transmetallation; optimize by reducing catalyst loading (e.g., 1 mol% Pd) .
  • Electronic Effects : Electron-donating groups (e.g., methyl) enhance boronate nucleophilicity; compare coupling rates via kinetic studies (GC or HPLC monitoring) .
  • Comparative Studies : Synthesize analogs (e.g., 2-(4-tert-butylphenyl)-dioxaborolane) and benchmark reaction rates .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Curves : Perform IC₅₀ assays across multiple cell lines (e.g., prostate cancer vs. normal cells) to validate specificity .
  • Metabolic Stability Testing : Use liver microsomes to assess degradation rates and identify active metabolites via LC-MS .
  • Control Experiments : Include structurally similar boronate esters (e.g., 2-(6-cyclopropoxynaphthalenyl)-dioxaborolane) to rule off-target effects .

Experimental Design

Q. What methodologies enable the study of this compound’s role in materials science (e.g., polymer synthesis)?

  • Methodological Answer :

  • Co-Polymerization : Incorporate the compound into conjugated polymers via Suzuki-Miyaura coupling; monitor optoelectronic properties (UV-Vis, fluorescence) .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to assess polymer stability (Tg and Tm) .
  • Surface Morphology : Atomic force microscopy (AFM) to evaluate film uniformity .

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